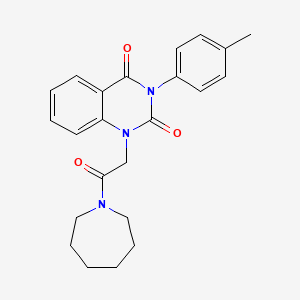
1-(2-(azepan-1-yl)-2-oxoethyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and ketones under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(AZEPAN-1-YL)ETHYL METHACRYLATE
- 2-[1-[2-(AZEPAN-1-YL)-2-OXOETHYL]INDOL-3-YL]SULFONYL-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE
Uniqueness
1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is unique due to its specific combination of functional groups and its quinazoline core structure. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, potentially leading to novel applications and effects .
Properties
Molecular Formula |
C23H25N3O3 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-[2-(azepan-1-yl)-2-oxoethyl]-3-(4-methylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C23H25N3O3/c1-17-10-12-18(13-11-17)26-22(28)19-8-4-5-9-20(19)25(23(26)29)16-21(27)24-14-6-2-3-7-15-24/h4-5,8-13H,2-3,6-7,14-16H2,1H3 |
InChI Key |
AZQHMQWIRYLPBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)N4CCCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-chloro-4-methylphenyl)-8-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11434758.png)
![8-(5-bromo-2-methoxyphenyl)-3-(3-chloro-4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11434761.png)
![5-methyl-N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11434769.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11434771.png)
![6-(2,4-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11434775.png)
![3-(4-fluorophenyl)-6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11434776.png)
![2-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-N-(4-methylphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B11434784.png)
![2-(4-chlorophenoxy)-N-[(5-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B11434789.png)
![3-(4-fluorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11434791.png)
![4-Amino-2-(3-nitrophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B11434799.png)
![(2Z)-2-[(acetyloxy)imino]-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B11434800.png)
![2-(4-chlorophenoxy)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)acetamide](/img/structure/B11434801.png)
![4-methyl-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-3-nitrobenzamide](/img/structure/B11434803.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11434815.png)
